molecular formula C18H19NO4S B2784310 methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate CAS No. 1327196-11-1

methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate

Cat. No.: B2784310
CAS No.: 1327196-11-1
M. Wt: 345.41
InChI Key: CVHILUGNLFKJHU-ATVHPVEESA-N
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Description

Methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate is an organic compound that belongs to the class of sulfonyl acrylates This compound is characterized by the presence of a sulfonyl group attached to an acrylate moiety, with an anilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with an appropriate acrylate ester in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The acrylate moiety can be reduced to form corresponding alcohols or alkanes.

    Substitution: The anilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted anilino derivatives.

Scientific Research Applications

Methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The anilino group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
  • Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate

Uniqueness

Methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and anilino groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl (Z)-3-anilino-2-(3,4-dimethylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-9-10-16(11-14(13)2)24(21,22)17(18(20)23-3)12-19-15-7-5-4-6-8-15/h4-12,19H,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHILUGNLFKJHU-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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